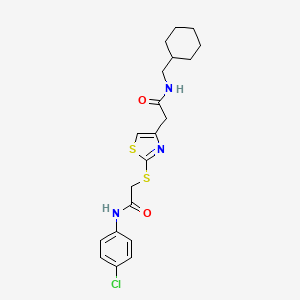

N-(4-chlorophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

This compound is a thiazole-based acetamide derivative featuring a 4-chlorophenyl group, a thioether linkage, and a cyclohexylmethylamino substituent. Its structural complexity arises from the integration of multiple pharmacophoric elements:

- Thiazole ring: A heterocyclic core known for bioactivity in antimicrobial and anti-inflammatory agents .

- Acetamide backbone: Provides hydrogen-bonding capacity, enhancing target binding .

- Cyclohexylmethylamino group: A bulky aliphatic substituent that may influence steric interactions and solubility .

Properties

IUPAC Name |

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2S2/c21-15-6-8-16(9-7-15)23-19(26)13-28-20-24-17(12-27-20)10-18(25)22-11-14-4-2-1-3-5-14/h6-9,12,14H,1-5,10-11,13H2,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAWQMKHOPPETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- 4-Chlorophenyl group : Enhances lipophilicity and may influence biological interactions.

- Thiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.

- Acetamide functional group : Often associated with enhanced solubility and bioavailability.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

- Cellular Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells, leading to programmed cell death.

- Autophagy Induction : In addition to apoptosis, it has been observed to activate autophagic pathways, which can enhance cell death in resistant cancer cell lines .

- Antimicrobial Activity : The thiazole component is linked to antibacterial and antifungal properties, making it a candidate for further investigation in infectious diseases.

Pharmacological Effects

The pharmacological profile of the compound includes:

- Anticancer Activity : Demonstrated effectiveness against various cancer types, including melanoma and pancreatic cancer, with significant tumor growth reduction in preclinical models .

- Neuroprotective Effects : Similar compounds have shown potential neuroprotective properties, suggesting further exploration in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential of this compound:

Comparative Analysis with Related Compounds

The unique structure of this compound sets it apart from similar compounds. Below is a table comparing its structural features with related entities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-fluorophenyl)-2-thiazole derivatives | Fluorinated aromatic ring | Investigated for neuroprotective effects |

| 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Piperidine ring addition | Explored for various biological activities |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(4-chlorophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide. Research indicates that compounds with thiazole moieties exhibit activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | Gram-positive and Gram-negative bacteria | |

| D6, D7 (related derivatives) | Antifungal | Fungal species |

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| This compound | MCF7 (breast cancer) | 12.53 | Apoptosis induction |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding the interaction between the compound and its biological receptors, providing insights for further drug design.

Table 3: Molecular Docking Results

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Synthesis Steps Overview

-

Preparation of Thiazole Derivative : The initial step involves synthesizing a thiazole derivative which serves as a key intermediate.

-

Formation of Acetamide : The thiazole derivative is then reacted with acetic anhydride to form the final acetamide product.

The promising biological activities exhibited by this compound suggest several future research avenues:

- In Vivo Studies : Further investigation into the pharmacokinetics and pharmacodynamics in animal models.

- Combination Therapy : Exploring its efficacy in combination with existing antimicrobial or anticancer agents to enhance therapeutic outcomes.

- Mechanistic Studies : Detailed studies on its mechanism of action at the molecular level to identify potential resistance pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their differences are summarized below:

Key Observations :

- The cyclohexylmethylamino group introduces steric bulk absent in simpler analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, which may reduce binding to off-target receptors .

- Chlorophenyl groups (as in the target and compounds) improve lipophilicity compared to methoxyphenyl or hydroxypiperidinyl derivatives .

Physicochemical Properties

Data from analogs suggest trends in solubility, crystallinity, and stability:

- Melting Points : Thiazole acetamides with aryl groups (e.g., 3,4-dichlorophenyl) exhibit high melting points (~459–461 K) due to strong intermolecular hydrogen bonds and π-stacking . The target compound’s cyclohexylmethyl group may lower its melting point by disrupting crystal packing.

- Hydrogen Bonding : Compounds like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide form dimeric structures via N–H⋯N bonds, a feature likely retained in the target compound due to its acetamide moiety .

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-((4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

The synthesis typically involves:

- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones, followed by functionalization at the 2-position of the thiazole .

- Step 2 : Thioether linkage formation between the thiazole and acetamide backbone using coupling agents like EDCI/HOBt under inert conditions .

- Step 3 : Final acylation of the cyclohexylmethylamine group, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C .

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF or dichloromethane |

| Reaction Time | 12–24 hours |

| Yield improvements require iterative purification via column chromatography or recrystallization . |

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., chlorophenyl proton signals at δ 7.2–7.4 ppm, thiazole protons at δ 6.8–7.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 453.12 g/mol) .

- Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .

Discrepancies in spectral data warrant X-ray crystallography for unambiguous confirmation .

Q. How can researchers screen its biological activity in preclinical studies?

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .

- Target Engagement : Employ fluorescence polarization assays to assess binding to kinases (e.g., EGFR) or inflammatory markers (e.g., COX-2) .

Advanced Research Questions

Q. How can low synthetic yields be addressed during scale-up?

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .

- Catalyst Screening : Test Pd/C or CuI for coupling steps to enhance efficiency .

- Purification : Use preparative HPLC with a C18 column (gradient: 70% MeOH/H₂O) for higher purity .

Contradictory yield reports (e.g., 40% vs. 65%) may stem from residual moisture; ensure anhydrous conditions .

Q. How to resolve structural ambiguities when NMR data conflicts with computational predictions?

- 2D NMR Techniques : NOESY or HSQC can clarify spatial proximity of thiazole and cyclohexylmethyl groups .

- Density Functional Theory (DFT) : Compare calculated vs. experimental ¹³C chemical shifts to identify misassignments .

- Single-Crystal X-Ray Diffraction : Resolve absolute configuration if chiral centers are suspected .

Q. What strategies are recommended for mechanistic studies of its bioactivity?

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17) or COX-2 (PDB: 3LN1) .

- Enzyme Inhibition Assays : Measure IC₅₀ values for target enzymes (e.g., COX-2) using colorimetric substrates .

- Metabolomics : Track downstream biomarkers (e.g., prostaglandins for anti-inflammatory activity) via LC-MS .

Q. How to address contradictions in reported bioactivity data across studies?

-

Parameter Comparison :

Variable Example Discrepancy Resolution Cell Line IC₅₀ = 20 µM (MCF-7) vs. 50 µM (HeLa) Validate using isogenic cell pairs . Assay Duration 24h vs. 48h exposure Perform time-course experiments . -

Standardize Protocols : Adopt OECD guidelines for cytotoxicity to reduce variability .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Modify the chlorophenyl group (e.g., replace with fluorophenyl) and test activity .

- Pharmacophore Mapping : Identify critical moieties (e.g., thioether linkage) using Schrödinger’s Phase .

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.